molecular formula C19H19ClN2O3 B2723616 N-(5-chloro-1-(2-ethoxybenzyl)-2-oxoindolin-3-yl)acetamide CAS No. 1009159-54-9

N-(5-chloro-1-(2-ethoxybenzyl)-2-oxoindolin-3-yl)acetamide

Cat. No. B2723616
CAS RN: 1009159-54-9
M. Wt: 358.82
InChI Key: ABTAFIXFWAZVRF-UHFFFAOYSA-N
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Description

“N-(5-chloro-1-(2-ethoxybenzyl)-2-oxoindolin-3-yl)acetamide” is a complex organic compound. It contains a benzene ring, which is a six-membered ring with alternating single and double bonds, and an indole ring, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains functional groups such as chloro, ethoxy, and acetamide .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and rings. The benzene and indole rings form the core structure of the molecule. The chloro, ethoxybenzyl, and acetamide groups are attached to this core structure at specific positions .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants involved. The compound contains several functional groups that could potentially participate in reactions. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study conducted by Debnath & Ganguly (2015) explored the synthesis of novel acetamide derivatives, including compounds structurally similar to N-(5-chloro-1-(2-ethoxybenzyl)-2-oxoindolin-3-yl)acetamide. These derivatives were evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms. Some compounds showed promising activities, highlighting the potential of these acetamides as antimicrobial agents (Debnath & Ganguly, 2015).

Structural Aspects and Properties

Karmakar et al. (2007) studied the structural aspects of amide-containing isoquinoline derivatives, which share a common structural motif with the compound . This research revealed insights into the formation of gels and crystalline solids under different conditions, demonstrating the structural versatility and potential applications of these compounds in material science (Karmakar, Sarma, & Baruah, 2007).

Crystal Structure Analysis

The study by Chi et al. (2018) on N-(5-chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid provides valuable insights into the crystal and molecular structures of compounds related to this compound. These findings contribute to understanding the intermolecular interactions and crystal packing, which are crucial for designing compounds with desired physical and chemical properties (Chi, Wang, Jin, Da‐qi Wang, Zhao, & Tao, 2018).

Quantum Mechanical Studies and Biological Activity

Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, similar in structure to the compound of interest. Their work includes analysis of ligand-protein interactions and photovoltaic efficiency modeling, indicating the potential of these compounds in medicinal chemistry and renewable energy applications (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, Yildiz, 2020).

Future Directions

The future research directions involving this compound could include exploring its potential uses, studying its reactivity under various conditions, and developing more efficient methods for its synthesis .

properties

IUPAC Name

N-[5-chloro-1-[(2-ethoxyphenyl)methyl]-2-oxo-3H-indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-3-25-17-7-5-4-6-13(17)11-22-16-9-8-14(20)10-15(16)18(19(22)24)21-12(2)23/h4-10,18H,3,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTAFIXFWAZVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(C2=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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